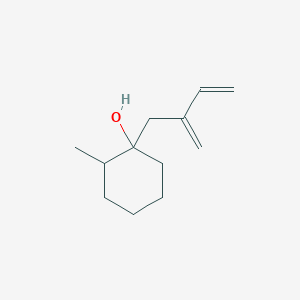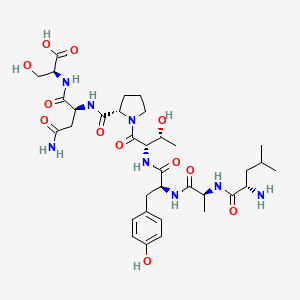![molecular formula C28H24N6O2 B15167464 1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]- CAS No. 357166-14-4](/img/structure/B15167464.png)
1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- is a complex organic compound belonging to the class of N,N’,O,O’-tetradentate ligands. These ligands are known for their ability to form strong complexes with transition metal cations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- typically involves the reaction of 1,10-phenanthroline-2,9-dicarbonyl chloride with N,N’-dimethylethylenediamine in the presence of triethylamine. This reaction yields the desired compound with a yield of up to 48% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide and pyridine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the separation and extraction of lanthanides and actinides from spent nuclear fuel.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- involves its ability to form stable complexes with metal ions. The compound’s tetradentate nature allows it to coordinate with metal cations through its nitrogen and oxygen atoms. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline-2,9-dicarboxamide: A simpler analog without the pyridinyl groups.
N,N’-Dialkyl-N,N’-diaryl-1,10-phenanthroline-2,9-dicarboxamides: Variants with different alkyl and aryl substituents.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- is unique due to its specific structure, which includes both phenanthroline and pyridinyl groups. This structure enhances its ability to form stable complexes with metal ions and provides distinct properties compared to other similar compounds .
Properties
CAS No. |
357166-14-4 |
|---|---|
Molecular Formula |
C28H24N6O2 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-N,9-N-bis(2-pyridin-2-ylethyl)-1,10-phenanthroline-2,9-dicarboxamide |
InChI |
InChI=1S/C28H24N6O2/c35-27(31-17-13-21-5-1-3-15-29-21)23-11-9-19-7-8-20-10-12-24(34-26(20)25(19)33-23)28(36)32-18-14-22-6-2-4-16-30-22/h1-12,15-16H,13-14,17-18H2,(H,31,35)(H,32,36) |
InChI Key |
HHBALISPRLWQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=O)NCCC5=CC=CC=N5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
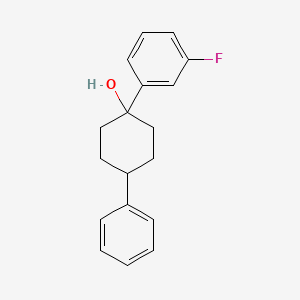
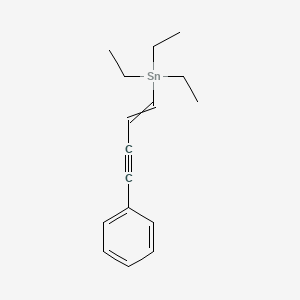
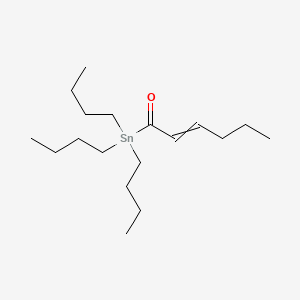

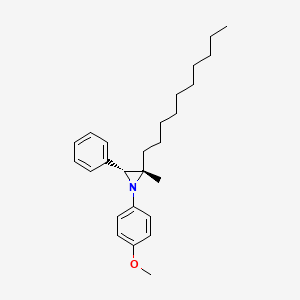
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

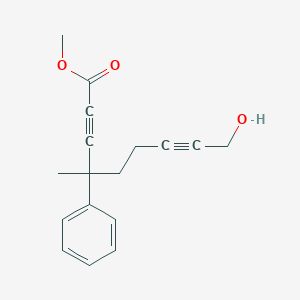
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
